
Technical Guide: Properties and Characteristics
of CAS Number 22525-95-7

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2'-(Oxiranylmethoxy)-3-

phenylpropiophenon

Cat. No.: B022707 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical, physical, and

potential biological properties of the compound with CAS number 22525-95-7. This substance

is identified as a significant process impurity and synthetic intermediate of Propafenone, a

Class 1C antiarrhythmic agent. The primary audience for this document includes researchers,

scientists, and professionals involved in drug development, quality control, and regulatory

affairs who require a thorough understanding of this molecule.

The guide summarizes key quantitative data in structured tables, outlines general experimental

methodologies for analysis, and uses visualizations to depict relevant biological pathways and

workflows. Given the limited publicly available data on the specific biological activity of this

impurity, this guide integrates information on the parent drug, Propafenone, and the regulatory

framework established by the International Council for Harmonisation (ICH) to provide a

comprehensive risk assessment perspective.

Chemical and Physical Properties
The compound with CAS number 22525-95-7 is chemically known as 1-[2-[[(RS)-

Oxiranyl]methoxy]phenyl]-3-phenylpropan-1-one. It is also referred to as Propafenone Glycidyl

Analog or Propafenone EP Impurity C.[1][2][3]
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Data Summary
The known chemical and physical properties of CAS 22525-95-7 are summarized in the table

below for easy reference.

Property Value Reference(s)

CAS Number 22525-95-7 [1][2]

IUPAC Name

1-[2-(oxiran-2-

ylmethoxy)phenyl]-3-

phenylpropan-1-one

[2]

Synonyms
Propafenone Glycidyl Analog,

Propafenone EP Impurity C
[1][4]

Molecular Formula C₁₈H₁₈O₃ [2][5]

Molecular Weight 282.34 g/mol [2][5]

Appearance Pale-Yellow Solid [3]

Melting Point 56-58 °C [3]

Storage
-20°C, Keep in dark place,

sealed in dry
[2][6]

Biological Context and Potential Activity
Direct studies on the biological activity, mechanism of action, and signaling pathways of CAS

22525-95-7 are not extensively available in the public domain. Its primary relevance lies in

being an impurity of the antiarrhythmic drug Propafenone.[4][7] Therefore, understanding the

pharmacology of Propafenone is crucial for inferring the potential biological effects of this

impurity.

Mechanism of Action of Propafenone
Propafenone is a Class 1C antiarrhythmic agent that primarily functions by blocking sodium

channels in the myocardium.[5][6] This action slows the influx of sodium ions during the

depolarization phase of the cardiac action potential, leading to a decrease in the rate of rise of
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the action potential and a slowing of conduction velocity.[6] Additionally, Propafenone exhibits

weak beta-adrenergic and potassium channel blocking activities.[8] It is extensively

metabolized in the liver, mainly by the cytochrome P450 enzyme CYP2D6.[9]

Inferred Activity of CAS 22525-95-7
CAS 22525-95-7 is a structural precursor to Propafenone. The key structural difference is the

presence of a reactive glycidyl (oxirane) group in the impurity, which in Propafenone is opened

to form the 2-hydroxy-3-(propylamino)propoxy side chain responsible for its primary

pharmacological activity.

The absence of the N-propylamino group in the impurity suggests that it is unlikely to possess

the same sodium channel blocking activity as Propafenone. However, the presence of the

electrophilic oxirane ring raises potential toxicological concerns, as epoxides can react with

cellular nucleophiles such as DNA and proteins. This reactivity could be a consideration in the

safety qualification of this impurity.

Regulatory Framework for Impurities
The International Council for Harmonisation (ICH) provides guidelines (Q3A/B) for the

reporting, identification, and qualification of impurities in new drug substances and products.

[10][11][12] The qualification process involves evaluating data to establish the biological safety

of an impurity at a specified level.[1][8] This can be achieved through dedicated toxicological

studies or by demonstrating that the impurity was present at or above the proposed level in

safety and clinical studies of the drug substance.[10][11] Impurities that are also significant

metabolites are generally considered qualified.[10]

The decision-making process for identifying and qualifying a degradation product is outlined in

the workflow below.
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Decision Tree for Impurity Identification and Qualification (ICH Q3B).[1][12]
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Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of CAS 22525-95-7

are proprietary to pharmaceutical manufacturers. However, based on the chemical literature for

related compounds, general methodologies can be outlined.

Synthesis
The synthesis of 1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one is an intermediate

step in the total synthesis of Propafenone. A plausible synthetic route would involve the

reaction of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one with an epoxide-containing electrophile,

such as epichlorohydrin, under basic conditions.

General Procedure:

Dissolve 1-(2-hydroxyphenyl)-3-phenylpropan-1-one in a suitable aprotic solvent (e.g.,

acetone, acetonitrile).

Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic

hydroxyl group.

Add epichlorohydrin dropwise to the reaction mixture at a controlled temperature.

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as

monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC).

Work up the reaction by filtering the inorganic salts and removing the solvent under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired

compound.

Starting Material
(1-(2-hydroxyphenyl)-3-phenylpropan-1-one)

Dissolution in
Aprotic Solvent Addition of Base Addition of

Epichlorohydrin
Reaction Monitoring

(TLC/HPLC) Reaction Workup Purification
(Column Chromatography)

Final Product
(CAS 22525-95-7)
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Click to download full resolution via product page

General Synthetic Workflow for CAS 22525-95-7.

Analytical Characterization
The identification and quantification of CAS 22525-95-7 as an impurity in Propafenone are

typically performed using chromatographic and spectroscopic techniques.[13][14][15]

High-Performance Liquid Chromatography (HPLC):

Column: A reversed-phase column (e.g., C18) is commonly used.[16]

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate)

and an organic solvent (e.g., methanol, acetonitrile).[16]

Detection: UV detection at a wavelength where both Propafenone and the impurity have

significant absorbance (e.g., 246 nm).[16]

Quantification: Based on the peak area relative to a reference standard of known

concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

Provides higher sensitivity and selectivity for impurity profiling.[6][14]

The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratio

(m/z) of the protonated molecule [M+H]⁺ of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are used for the unambiguous structural elucidation of the impurity.[4][15]

The chemical shifts and coupling constants of the protons and carbons in the molecule

provide detailed information about its connectivity.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in the molecule, such

as the carbonyl (C=O) stretch of the ketone and the characteristic bands of the epoxide ring.
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[15][17]

Signaling Pathways of the Parent Drug
(Propafenone)
As the biological activity of CAS 22525-95-7 is not well-defined, we present the signaling

pathway of its parent compound, Propafenone, to provide context for its potential interactions.

Propafenone's primary mechanism of action is the blockade of voltage-gated sodium channels

in cardiomyocytes.

Cardiomyocyte Membrane

Intracellular

Voltage-gated
Sodium Channel

Na+ Influx

Propafenone

Blocks
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Mechanism of Action of Propafenone on Cardiac Sodium Channels.[5][6]

Conclusion
CAS number 22525-95-7, or Propafenone EP Impurity C, is a well-characterized chemical

entity primarily of interest due to its status as a process impurity in the synthesis of the

antiarrhythmic drug Propafenone. While its chemical and physical properties are established,

there is a lack of direct evidence regarding its biological activity. Based on its structure, it is

unlikely to share the primary pharmacological effects of Propafenone but may present

toxicological considerations due to its reactive epoxide moiety. The control and qualification of

this impurity are governed by stringent regulatory guidelines to ensure the safety and efficacy

of the final drug product. Further research into the specific toxicological and pharmacological

profile of this impurity would be beneficial for a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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